molecular formula C20H17FO2 B2612634 4-[1-(4-Fluorophenyl)-1-(4-hydroxyphenyl)ethyl]phenol CAS No. 741-35-5

4-[1-(4-Fluorophenyl)-1-(4-hydroxyphenyl)ethyl]phenol

Cat. No.: B2612634
CAS No.: 741-35-5
M. Wt: 308.352
InChI Key: LSOHKDXCUAVCFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(4-Fluorophenyl)-1-(4-hydroxyphenyl)ethyl]phenol can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the Suzuki–Miyaura coupling reaction is a scalable and efficient method that can be adapted for industrial production .

Chemical Reactions Analysis

Types of Reactions

4-[1-(4-Fluorophenyl)-1-(4-hydroxyphenyl)ethyl]phenol undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols.

Scientific Research Applications

4-[1-(4-Fluorophenyl)-1-(4-hydroxyphenyl)ethyl]phenol is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[1-(4-Fluorophenyl)-1-(4-hydroxyphenyl)ethyl]phenol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1-(4-Fluorophenyl)-1-(4-hydroxyphenyl)ethyl]phenol is unique due to the presence of both fluorophenyl and hydroxyphenyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for research and industrial applications.

Biological Activity

4-[1-(4-Fluorophenyl)-1-(4-hydroxyphenyl)ethyl]phenol, also known by its CAS number 741-35-5, is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The chemical structure of this compound includes a fluorophenyl and a hydroxyphenyl group, which contribute to its unique properties. The molecular formula is C20H17FO2C_{20}H_{17}FO_2, and it has a molecular weight of 320.35 g/mol.

PropertyValue
Molecular FormulaC20H17FO2
Molecular Weight320.35 g/mol
Density1.157 g/cm³
Boiling Point418.4 °C
Melting PointNot Available

The biological activity of this compound primarily involves its interaction with various molecular targets. It has been shown to exhibit antioxidant , anti-inflammatory , and anticancer properties. The compound acts by modulating enzyme activity and influencing signaling pathways related to cell proliferation and apoptosis.

Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, which can reduce oxidative stress in cells. This activity is crucial in preventing cellular damage linked to various diseases.

Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

Anticancer Properties : The compound has shown promise in inhibiting the growth of cancer cell lines. For instance, it has been evaluated against breast cancer (MCF7) and prostate cancer (PC-3) cell lines, demonstrating significant cytotoxic effects.

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated the effects of this compound on MCF7 breast cancer cells. The results indicated an IC50 value of approximately 12 µM, suggesting potent anticancer activity compared to standard chemotherapeutics .
  • Inhibition of Tyrosinase : In another investigation focused on melanin biosynthesis, the compound was found to inhibit tyrosinase activity effectively, indicating potential applications in skin-related disorders .
  • Cell Viability Studies : Research involving various cancer cell lines revealed that this compound could induce apoptosis in a dose-dependent manner, with significant reductions in cell viability observed at concentrations above 10 µM .

Table 2: Summary of Biological Activities

Activity TypeModel/Cell LineIC50 (µM)Reference
AnticancerMCF7~12
Tyrosinase InhibitionEnzymatic AssayNot Specified
Apoptosis InductionVarious Cancer Cells>10

Properties

IUPAC Name

4-[1-(4-fluorophenyl)-1-(4-hydroxyphenyl)ethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FO2/c1-20(14-2-8-17(21)9-3-14,15-4-10-18(22)11-5-15)16-6-12-19(23)13-7-16/h2-13,22-23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSOHKDXCUAVCFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)O)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.